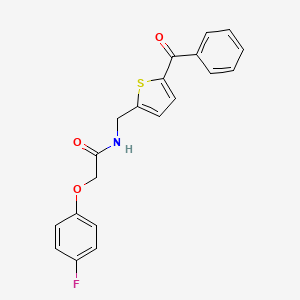
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-fluorophenoxy)acetamide, also known as BTF-1, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTF-1 is a member of the thiophene family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity : A study conducted by Sunder & Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds showed significant anti-inflammatory activity.
VEGF-A Inhibition and Anticancer Properties : Research by Prashanth et al. (2014) on 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides revealed promising antiproliferative effects through translational VEGF-A inhibition, suggesting potential in cancer treatment.
Photovoltaic Efficiency and Ligand-Protein Interactions : A 2020 study by Mary et al. focused on compounds including N-((5-benzoylthiophen-2-yl)methyl)-2-(4-fluorophenoxy)acetamide analogs, revealing their potential as photosensitizers in dye-sensitized solar cells and their binding interactions with Cyclooxygenase 1 (COX1).
Peripheral Benzodiazepine Receptor Imaging : Zhang et al. (2003) synthesized FMDAA1106 and FEDAA1106, potent radioligands for peripheral benzodiazepine receptors, suggesting applications in brain imaging and neurological research.
Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors : Panchal et al. (2020) studied oxadiazole derivatives as potential CRMP 1 inhibitors, indicating potential therapeutic applications in small lung cancer.
Eigenschaften
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3S/c21-15-6-8-16(9-7-15)25-13-19(23)22-12-17-10-11-18(26-17)20(24)14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCWUHKQSILTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

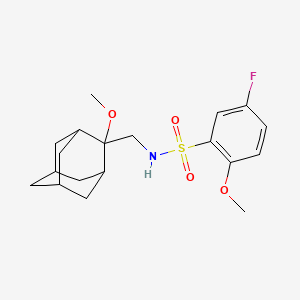
![2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2627417.png)
![3-[(Pyridin-4-yl)amino]benzoic acid](/img/structure/B2627418.png)
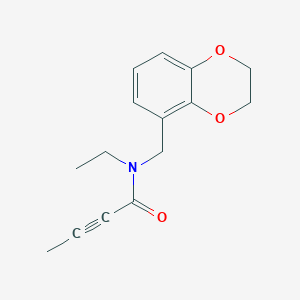
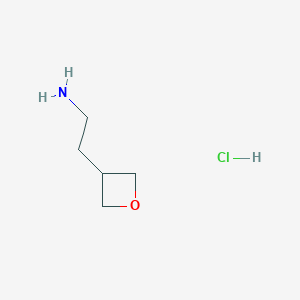

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2627425.png)
![7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2627426.png)
![[2-Oxo-2-[(4-thiophen-3-ylthiophen-2-yl)methylamino]ethyl] acetate](/img/structure/B2627427.png)
![1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine](/img/structure/B2627428.png)


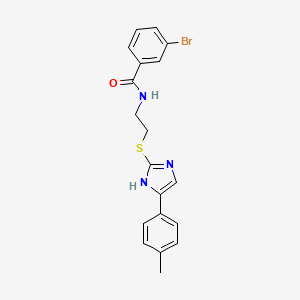
![2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2627437.png)